1,3-Difluoro-2-nitrobenzene possesses a nitro group (NO2) and two fluorine atoms (F) on a benzene ring. Nitro groups are known for their ability to be readily converted into various functional groups, while fluorine atoms can influence the reactivity of the molecule. This combination suggests 1,3-Difluoro-2-nitrobenzene could be a valuable intermediate for synthesizing novel organic compounds with specific properties for various research applications [].
The presence of aromatic rings and electron-withdrawing groups (nitro and fluorine) in 1,3-Difluoro-2-nitrobenzene could potentially make it a candidate for investigation in material science. These functional groups can influence properties like conductivity, thermal stability, and self-assembly, which are desirable for applications in organic electronics or functional materials.
The nitro group can be a bioisostere of a carboxylic acid group, which is a common functional group found in many drugs. Research efforts might explore if 1,3-Difluoro-2-nitrobenzene could serve as a starting material for synthesizing novel drug candidates with improved properties [].
1,3-Difluoro-2-nitrosobenzene is an organic compound characterized by the molecular formula C₆H₃F₂NO. It features a benzene ring where two hydrogen atoms are substituted by fluorine atoms at the 1 and 3 positions, while a nitroso group (-NO) is attached at the 2 position. This unique structure imparts distinctive chemical properties and reactivity, making it a subject of interest in various fields of research and industry .
The biological activity of 1,3-difluoro-2-nitrosobenzene is primarily linked to its role as a model substrate in studies involving nitroso compounds. Nitroso compounds are known for their potential effects on biological systems, including modulation of enzyme activities and interactions with cellular signaling pathways. Specifically, this compound may participate in reactions that lead to the formation of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation and immune response modulation .
Several methods are available for synthesizing 1,3-difluoro-2-nitrosobenzene:
1,3-Difluoro-2-nitrosobenzene has several applications across different fields:
Research into the interactions of 1,3-difluoro-2-nitrosobenzene with biological systems has revealed its potential role in enzyme-catalyzed reactions involving nitroso compounds. These studies highlight how the compound may influence biochemical pathways and contribute to understanding how nitroso species interact within cellular environments. The ambiphilic nature of this compound allows it to react with both nucleophiles and electrophiles, making it a valuable subject for further research .
Several compounds share structural similarities with 1,3-difluoro-2-nitrosobenzene. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1,3-Difluoro-2-nitrobenzene | C₆H₃F₂NO₂ | 0.94 |
| 1,3-Difluoro-2-methyl-4-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 1,4-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 1,3-Difluoro-2-methyl-5-nitrobenzene | C₇H₅F₂NO₂ | 0.90 |
| 2-Fluoro-1,3-dimethyl-5-nitrobenzene | C₈H₈F₂NO₂ | 0.93 |
The uniqueness of 1,3-difluoro-2-nitrosobenzene lies in its specific arrangement of functional groups and its distinct reactivity profile compared to these similar compounds. Its application as a model substrate for studying nitroso compounds further emphasizes its importance in chemical research .
The synthesis of 1,3-difluoro-2-nitrosobenzene primarily involves the oxidation of substituted aniline derivatives. Two dominant methodologies are employed: nitrous acid-mediated nitrosation and Oxone®-based oxidation.
Traditional approaches utilize nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) under acidic conditions. For example, 1,3-difluoroaniline reacts with NaNO₂ in hydrochloric acid at 0–5°C to yield the nitroso product. This method leverages the electrophilic nitrosyl ion (NO⁺) to attack the aromatic ring’s ortho position relative to the amino group. However, competing side reactions, such as diazotization or over-oxidation to nitro compounds, necessitate strict temperature control and stoichiometric precision.
Modern protocols favor Oxone® (potassium peroxymonosulfate) as a green oxidant. In a biphasic chloroform-water system, Oxone® selectively oxidizes 1,3-difluoroaniline derivatives to nitrosoarenes at room temperature. The reaction proceeds via a two-electron transfer mechanism, where the aniline’s amino group is oxidized to a nitroso functionality without significant byproduct formation. This method achieves yields exceeding 90% and avoids hazardous reagents like concentrated acids.
| Parameter | Nitrous Acid Method | Oxone® Method |
|---|---|---|
| Reaction Time | 2–4 hours | 1–2 hours |
| Temperature | 0–5°C | Room temperature |
| Byproducts | Diazonium salts | Minimal |
| Environmental Impact | High (acid waste) | Low (aqueous disposal) |
Achieving high purity requires optimized reaction conditions and purification techniques. The Oxone®-biphasic system is particularly effective, as demonstrated in the synthesis of methyl 4-nitrosobenzoate derivatives. Key steps include:
For example, oxidizing 4-amino-3,5-difluorobenzoic acid with Oxone® in a chloroform-water system followed by recrystallization yields 1,3-difluoro-2-nitrosobenzene at >95% purity.
Biphasic systems enhance nitroso group formation by segregating reactive intermediates and improving mass transfer. The chloroform-water system is widely adopted due to:
| Solvent Pair | Yield (%) | Purity (%) |
|---|---|---|
| Chloroform-Water | 95 | 98 |
| Dichloromethane-Water | 88 | 92 |
| Toluene-Water | 75 | 85 |
Scaling nitrosoarene synthesis demands cost-effective and sustainable practices:
Continuous Flow Reactors:
Catalyst Recovery:
Waste Minimization:
Process Intensification:
The nitroso (-NO) group in 1,3-difluoro-2-nitrosobenzene exerts a dual electronic influence on electrophilic aromatic substitution (EAS) reactivity. While the group is electron-withdrawing via inductive effects due to the electronegativity of nitrogen and oxygen, its resonance behavior introduces nuanced directing effects. The lone pair on the nitrogen atom can delocalize into the aromatic ring, creating partial positive charges at the ortho and para positions relative to the nitroso group [3]. This resonance donation competes with the inductive withdrawal, resulting in a net deactivating effect that slows EAS but directs incoming electrophiles to the ortho and para positions [3].
For example, in nitration or sulfonation reactions, the nitroso group’s resonance stabilization of the Wheland intermediate at the ortho and para positions makes these sites marginally more reactive than the meta position. However, the strong electron-withdrawing nature of the nitroso group significantly reduces overall reaction rates compared to non-substituted benzene derivatives. This behavior contrasts with nitro (-NO₂) groups, which are purely deactivating and meta-directing due to their stronger electron withdrawal [3].
| Substituent | Directing Effect | Activation/Deactivation |
|---|---|---|
| Nitroso (-NO) | Ortho/Para | Deactivating |
| Nitro (-NO₂) | Meta | Strongly Deactivating |
| Fluoro (-F) | Ortho/Para | Deactivating |
The fluorine substituents at the 1- and 3-positions further modify reactivity. Their inductive electron withdrawal enhances the ring’s electrophilic deactivation, while their ortho/para-directing effects compete with the nitroso group’s directing tendencies. This interplay creates regioselectivity patterns dependent on the relative strengths of these effects [3].
1,3-Difluoro-2-nitrosobenzene exhibits limited thermal stability due to the labile nitroso group, which readily undergoes dimerization to form azodioxide derivatives. This process is highly sensitive to solid-state packing and phase transitions. Studies on para-substituted nitrosobenzenes reveal that dimerization follows a topochemical mechanism, where molecular alignment in the crystal lattice dictates reaction trajectories [4].
In the solid state, thermal activation induces a [2+2] cycloaddition between two nitroso monomers, yielding a bicyclic azodioxide dimer. The reaction proceeds via a radical pair intermediate, with phase transfer from monomeric to dimeric crystals occurring as the reaction advances [4]. Crystal disorder in the monomeric phase accelerates dimerization by creating lattice defects that lower activation energy. For 1,3-difluoro-2-nitrosobenzene, the fluorine substituents likely impose steric constraints that influence packing efficiency, thereby modulating dimerization kinetics.
| Condition | Dimerization Rate | Product Stability |
|---|---|---|
| Crystalline State | High | Moderate |
| Amorphous State | Low | Low |
| Inert Atmosphere | Reduced | High |
Stabilization strategies include storing the compound under inert gases (e.g., nitrogen or argon) at low temperatures (2–8°C) to suppress radical-mediated pathways [4].
The electron-deficient aromatic ring of 1,3-difluoro-2-nitrosobenzene facilitates nucleophilic aromatic substitution (NAS), particularly at positions activated by the nitroso and fluorine groups. Indium triflate-catalyzed reactions with alcohols demonstrate preferential substitution at the para position relative to the nitroso group, accompanied by cleavage of the N–O bond [5]. For instance, treatment with methanol in the presence of indium triflate yields SYN-1,4-aminocycloalkenol derivatives with regioselectivity ratios exceeding 16:84 (ortho:para) [5].
The mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the aromatic carbon bearing the nitroso group. Subsequent elimination of nitrous acid (HNO₂) restores aromaticity. Fluorine’s strong inductive withdrawal enhances the electrophilicity of adjacent carbons, making the 4- and 6-positions (relative to the nitroso group) particularly susceptible to nucleophilic attack [5].
The nitroso group in 1,3-difluoro-2-nitrosobenzene participates in redox reactions that alter its oxidation state and molecular architecture. Reduction with sodium borohydride converts the nitroso group to an amine (-NH₂), while oxidation with hydrogen peroxide yields a nitro (-NO₂) derivative. In the presence of transition metal catalysts (e.g., palladium on carbon), catalytic hydrogenation selectively reduces the nitroso group without affecting fluorine substituents [5].
Redox processes are complicated by competing side reactions in multi-functional systems. For example, indium triflate-mediated reactions in alcoholic solvents simultaneously facilitate nucleophilic substitution and nitroso reduction, producing alkoxylated amines [5]. The fluorine atoms’ electron-withdrawing effects stabilize high oxidation states, making the compound more resistant to oxidative degradation compared to non-fluorinated analogs.
| Reaction Type | Reagents/Conditions | Primary Product |
|---|---|---|
| Reduction | NaBH₄, MeOH | 1,3-Difluoro-2-aminobenzene |
| Oxidation | H₂O₂, AcOH | 1,3-Difluoro-2-nitrobenzene |
| Catalytic | H₂, Pd/C, EtOAc | 1,3-Difluoro-2-aminobenzene |
1,3-Difluoro-2-nitrosobenzene serves as a critical precursor in the development of advanced photopharmacological systems, particularly in the synthesis of tetra-ortho-fluoro-azobenzene derivatives that enable visible light control of biological processes [1] [2] [3]. The compound's unique structural features, including the strategically positioned fluorine atoms and the reactive nitroso group, make it an invaluable building block for constructing light-responsive molecular switches with enhanced therapeutic potential [4] [3].
The utilization of 1,3-Difluoro-2-nitrosobenzene in photopharmacological applications centers on its ability to participate in Mills reactions that generate azobenzene photoswitches with superior photophysical properties [5] [6]. These fluorinated azobenzene derivatives exhibit significantly extended cis-isomer thermal half-lives, often exceeding nine hours at room temperature, which is crucial for maintaining biological activity over therapeutically relevant timeframes [2] [3]. The incorporation of fluorine substituents at the ortho positions enables the separation of n-π* transitions between trans and cis isomers, facilitating quantitative and bidirectional photoswitching using exclusively visible light wavelengths [7] [4].
Research has demonstrated that water-soluble photoswitches derived from 1,3-Difluoro-2-nitrosobenzene can be synthesized through nucleophilic aromatic substitution reactions, where sulfonate groups are introduced to enhance biocompatibility [2] [4] [3]. This approach has proven particularly effective in developing protein modification systems where the photoswitch can be covalently attached to cysteine residues, enabling precise control over protein function through green and blue light irradiation [4] [3].
Table 1: Photopharmacological Building Block Applications
| Application | Key Features | Advantages | Reference Citations |
|---|---|---|---|
| Tetra-ortho-fluoro-azobenzene synthesis | Enhanced cis-isomer stability | Extended thermal half-life (>9 hours) | [1] [2] [3] |
| Visible light photoswitch development | n-π* band separation for visible light operation | Low energy visible light operation | [7] [4] |
| Water-soluble photoswitch preparation | Sulfonate group incorporation via nucleophilic substitution | High water solubility for biological applications | [2] [4] [3] |
| Protein bioactivity control | Cytolytic activity modulation in proteins | Safe and targeted medical treatments | [4] [3] |
| Green/blue light switching systems | Bidirectional photoswitching capability | Quantitative photoisomerization | [7] [3] |
The synthesis of azobenzene derivatives from 1,3-Difluoro-2-nitrosobenzene employs several established methodologies, with the Mills reaction representing the most widely utilized approach for accessing non-symmetric azobenzene compounds [8] [5] [6]. This classical coupling reaction proceeds through the condensation of 1,3-Difluoro-2-nitrosobenzene with various aniline derivatives under acidic conditions, typically using acetic acid as both solvent and catalyst at temperatures ranging from room temperature to sixty degrees Celsius [5] [9].
Continuous flow synthesis methodologies have emerged as particularly effective for large-scale production of fluorinated azobenzenes, with optimized reaction conditions enabling residence times of fifty minutes at seventy degrees Celsius to achieve yields consistently exceeding eighty percent [5] [9] [10]. The continuous flow approach offers significant advantages in terms of reproducibility, scalability, and process efficiency, with reported syntheses producing greater than seventy grams of product in single runs [9] [10]. Temperature optimization studies have revealed that reaction temperatures between seventy and ninety degrees Celsius provide optimal conversion rates, though temperatures above eighty degrees Celsius can lead to increased formation of azoxybenzene side products [9].
The Baeyer-Mills coupling methodology has been successfully adapted for continuous flow systems, demonstrating excellent substrate scope across twenty different azobenzene derivatives with yields ranging from sixty-seven to eighty-six percent [5] [9] [10]. This methodology proves particularly effective for electron-rich aniline substrates, where para-substituted derivatives consistently provide superior yields compared to ortho and meta analogues [10]. For electron-deficient aniline coupling partners, modified reaction conditions incorporating in-situ generation of nitrosobenzene derivatives through Oxone oxidation in biphasic dichloromethane-water systems achieve purities exceeding ninety percent [6].
Table 2: Azobenzene Derivative Synthesis Methodologies
| Method | Reaction Conditions | Yield Range (%) | Advantages | Reference Citations |
|---|---|---|---|---|
| Mills Reaction | Aniline + nitrosobenzene in acetic acid, room temperature to 60°C | 60-98 | Simple one-pot procedure, mild conditions | [8] [5] [6] |
| Baeyer-Mills Coupling | Aniline + nitrosobenzene, 70°C, 50 min residence time | 67-86 | Large scale production capability (>70g) | [5] [9] [10] |
| Continuous Flow Synthesis | Continuous flow setup, optimized temperature/time parameters | 79-98 | Reproducible, efficient, scalable | [5] [9] [10] |
| Nucleophilic Aromatic Substitution | Electron-deficient aromatic rings, fluoride-mediated substitution | 61-83 | Selective fluorine replacement with amines | [7] [4] |
| In-situ Nitroso Generation | Oxone oxidation in biphasic DCM-water system | >90 | High purity, single-step process | [6] |
1,3-Difluoro-2-nitrosobenzene demonstrates exceptional reactivity as a dienophile in hetero-Diels-Alder reactions, participating in [4+2] cycloaddition processes with conjugated dienes to form 3,6-dihydro-2H-1,2-oxazine scaffolds [12] [13]. The electron-withdrawing properties of the fluorine substituents combined with the nitroso group create a highly electrophilic dienophile that exhibits enhanced reactivity compared to non-fluorinated nitrosobenzene analogues [14] [12] [13].
Computational studies using density functional theory methods have revealed that 1,3-Difluoro-2-nitrosobenzene participates in Diels-Alder reactions through concerted but highly asynchronous transition states, with activation energies typically ranging from eighteen to twenty-eight kilocalories per mole [12] [13]. The mechanism strongly favors the endo pathway over exo alternatives due to repulsive interactions between the diene and the nitrogen lone pair, resulting in endo selectivities consistently exceeding seventy percent [12] [13].
The regioselectivity of these cycloaddition reactions depends on a delicate balance of frontier molecular orbital interactions, electrostatic effects, and steric considerations [13]. Electron-rich dienes such as furan and thiophene derivatives show particularly high reactivity with 1,3-Difluoro-2-nitrosobenzene, often proceeding at room temperature with excellent yields and stereoselectivity [12]. The resulting oxazine products serve as versatile synthetic intermediates that can undergo subsequent transformations including ring-opening reactions, reduction processes, and functional group manipulations to access diverse heterocyclic architectures [15] [12].
Experimental investigations have demonstrated that the hetero-Diels-Alder reactions of 1,3-Difluoro-2-nitrosobenzene proceed with good facial selectivity and exhibit remarkable substrate tolerance [15]. Dipolarophiles featuring electron-rich, electron-neutral, and electron-deficient carbon-carbon double bonds all serve as viable substrates for cycloaddition, expanding the synthetic utility of this methodology [15] [12].
Table 3: Diels-Alder Reaction Participation as Dienophile
| Dienophile Type | Activation Energy (kcal/mol) | Stereoselectivity | Product Type | Reference Citations |
|---|---|---|---|---|
| Nitrosobenzene derivatives | 15-25 | Endo-selective (>85%) | 3,6-dihydro-2H-1,2-oxazines | [12] [13] |
| Electron-deficient nitroso compounds | 12-20 | Highly endo-selective (>90%) | Substituted 1,2-oxazine scaffolds | [14] [12] |
| Fluorinated nitrosobenzenes | 18-28 | Moderate endo preference (70-80%) | Fluorinated oxazine derivatives | [12] [13] |
| Acylnitroso compounds | 10-18 | Excellent endo selectivity (>95%) | Functionalized nitroso acetals | [15] [12] |
| Arylnitroso compounds | 16-24 | Good endo selectivity (80-90%) | Aromatic-substituted oxazines | [12] [13] |
1,3-Difluoro-2-nitrosobenzene serves as a versatile precursor for constructing fluorinated heterocyclic systems through multiple synthetic strategies that exploit the unique reactivity patterns imparted by the fluorine substituents [16] [17] [18]. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring toward nucleophilic substitution reactions, enabling selective functionalization at specific positions while preserving the nitroso functionality for subsequent cyclization processes [17] [18].
Cycloaddition methodologies utilizing 1,3-Difluoro-2-nitrosobenzene as a fluorinated dienophile have proven particularly effective for accessing complex polycyclic systems containing both fluorine and nitrogen heterocycles [16] [17]. These reactions typically proceed with high regioselectivity and facial selectivity, yielding fluorinated oxazine and thiazine derivatives in seventy to ninety-five percent yields [16] [17] [18]. The incorporation of fluorine atoms into the heterocyclic framework significantly alters the conformational preferences and electronic properties of the resulting molecules, often leading to enhanced stability and unique biological activities [17] [18].
The building block approach represents another powerful strategy for fluorinated heterocycle construction, where 1,3-Difluoro-2-nitrosobenzene undergoes initial transformation to fluorinated precursors that subsequently participate in cyclization reactions [18] [19]. This methodology has been successfully applied to the synthesis of fluorinated aziridines and pyrrolidines through nucleophilic cyclization of fluorinated amino alcohol intermediates derived from the nitrosobenzene starting material [18] [19].
Photoredox-catalyzed cyclization reactions have emerged as a modern approach for constructing cyclic β-difluoramine systems using fluorinated precursors derived from 1,3-Difluoro-2-nitrosobenzene [19]. These reactions proceed under mild conditions with broad substrate scope, typically achieving yields between sixty and ninety percent while tolerating various functional groups [19]. The photoredox methodology offers significant advantages in terms of operational simplicity and environmental compatibility compared to traditional thermal cyclization processes [19].
Electrocyclization processes involving fluorinated nitrodienes derived from 1,3-Difluoro-2-nitrosobenzene enable the construction of complex polycyclic systems through tandem 6π-electrocyclization and dipolar cycloaddition sequences [15]. These domino processes generate multiple ring systems with quaternary centers in single synthetic operations, typically proceeding with yields ranging from seventy-five to ninety-two percent and excellent stereoselectivity [15].
Table 4: Fluorinated Heterocycle Construction Techniques
| Construction Method | Target Heterocycles | Key Advantages | Typical Yields (%) | Reference Citations |
|---|---|---|---|---|
| Cycloaddition with fluorinated dienophiles | Fluorinated oxazines and thiazines | High regioselectivity and facial selectivity | 70-95 | [16] [17] [18] |
| Building block approach from fluoroacetates | Fluorinated aziridines and pyrrolidines | Commercial availability of starting materials | 65-85 | [18] [19] |
| Photoredox-catalyzed cyclization | Cyclic β-difluoroamines | Mild reaction conditions, broad substrate scope | 60-90 | [19] |
| Nucleophilic cyclization of fluorinated precursors | Fluorinated N-heterocycles | Stereoselective fluorine incorporation | 55-80 | [17] [18] |
| Electrocyclization of fluorinated nitrodienes | Polycyclic fluorinated systems | Complex ring systems in single step | 75-92 | [15] |